molecular formula C16H17N3OS B7187378 N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide

Cat. No.: B7187378
M. Wt: 299.4 g/mol
InChI Key: RQFXTOCCXSLCIU-UHFFFAOYSA-N
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Description

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide is a complex organic compound that features a thiazole ring and an indole moiety The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the indole moiety is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Properties

IUPAC Name

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-11-8-17-15(21-11)9-18-16(20)13-10-19(2)14-7-5-4-6-12(13)14/h4-8,10H,3,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQFXTOCCXSLCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(S1)CNC(=O)C2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and indole intermediates. One common method involves the reaction of 5-ethyl-1,3-thiazole-2-carbaldehyde with 1-methylindole-3-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole or indole derivatives, and various substituted analogs, depending on the specific reaction conditions .

Scientific Research Applications

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to the bioactive nature of the thiazole and indole moieties.

    Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The indole moiety can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide
  • N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-ethylindole-3-carboxamide
  • N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-2-carboxamide

Uniqueness

N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-1-methylindole-3-carboxamide is unique due to the specific substitution pattern on the thiazole and indole rings, which can significantly influence its chemical reactivity and biological activity. The presence of the ethyl group on the thiazole ring and the methyl group on the indole ring can enhance its lipophilicity and membrane permeability, potentially improving its efficacy as a therapeutic agent .

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